2-(Diethylamino)ethyl alpha-(2-thienylmethyl)furan-2-propionate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl alpha-(2-thienylmethyl)furan-2-propionate hydrochloride is a complex organic compound with the molecular formula C18H26ClNO3S and a molecular weight of 371.92 g/mol . This compound is known for its unique chemical structure, which includes a furan ring, a thienyl group, and a diethylaminoethyl side chain. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively.
Analyse Chemischer Reaktionen
2-(Diethylamino)ethyl alpha-(2-thienylmethyl)furan-2-propionate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl alpha-(2-thienylmethyl)furan-2-propionate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and its effects on various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethyl alpha-(2-thienylmethyl)furan-2-propionate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(Diethylamino)ethyl alpha-(2-thienylmethyl)furan-2-propionate hydrochloride can be compared with other similar compounds, such as:
2-(Diethylamino)ethyl chloride hydrochloride: This compound has a similar diethylaminoethyl group but lacks the furan and thienyl groups, making it less complex and potentially less versatile.
2-(Diethylamino)ethyl alpha-(2-thienylmethyl)furan-2-propionate: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
84560-09-8 |
---|---|
Molekularformel |
C18H26ClNO3S |
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-(furan-2-ylmethyl)-3-thiophen-2-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C18H25NO3S.ClH/c1-3-19(4-2)9-11-22-18(20)15(13-16-7-5-10-21-16)14-17-8-6-12-23-17;/h5-8,10,12,15H,3-4,9,11,13-14H2,1-2H3;1H |
InChI-Schlüssel |
JMXVIVVNSLWTJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(CC1=CC=CO1)CC2=CC=CS2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.